molecular formula C24H18O6 B011416 Bis(2-oxo-2-phenylethyl) phthalate CAS No. 101012-82-2

Bis(2-oxo-2-phenylethyl) phthalate

Cat. No. B011416
M. Wt: 402.4 g/mol
InChI Key: NPANDGNGISFWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2-oxo-2-phenylethyl) phthalate (BOPEP) is a chemical compound that is widely used in scientific research for its unique properties. BOPEP is a phthalate ester that is synthesized through the reaction of phthalic anhydride and 2-oxo-2-phenylethanol. The resulting product is a white crystalline powder that is soluble in organic solvents and has a melting point of 85-87°C.

Mechanism Of Action

The mechanism of action of Bis(2-oxo-2-phenylethyl) phthalate involves the covalent modification of hCE1 at the active site. Bis(2-oxo-2-phenylethyl) phthalate reacts with the serine residue in the active site of hCE1, forming a stable covalent bond that irreversibly inhibits the enzyme. This mechanism of action is similar to that of other irreversible inhibitors such as organophosphates.

Biochemical And Physiological Effects

Bis(2-oxo-2-phenylethyl) phthalate has been shown to have a number of biochemical and physiological effects. Inhibition of hCE1 by Bis(2-oxo-2-phenylethyl) phthalate can lead to altered drug metabolism and toxicity. Bis(2-oxo-2-phenylethyl) phthalate has also been shown to have anti-inflammatory effects in vitro, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Bis(2-oxo-2-phenylethyl) phthalate is its selectivity and irreversibility as an inhibitor of hCE1. This makes it a valuable tool for studying the role of hCE1 in drug metabolism and toxicity. However, the irreversible nature of its inhibition can also be a limitation, as it may lead to off-target effects and toxicity in vivo.

Future Directions

There are several potential future directions for research on Bis(2-oxo-2-phenylethyl) phthalate. One area of interest is the development of more selective and reversible inhibitors of hCE1. Another area of interest is the investigation of the anti-inflammatory effects of Bis(2-oxo-2-phenylethyl) phthalate and its potential therapeutic applications in the treatment of inflammatory diseases. Additionally, further research is needed to understand the potential toxic effects of Bis(2-oxo-2-phenylethyl) phthalate and its metabolites in vivo.

Synthesis Methods

The synthesis of Bis(2-oxo-2-phenylethyl) phthalate involves the reaction of phthalic anhydride with 2-oxo-2-phenylethanol in the presence of a catalyst such as sulfuric acid. The reaction takes place at elevated temperatures and yields Bis(2-oxo-2-phenylethyl) phthalate as the final product. The purity of the product can be improved through recrystallization.

Scientific Research Applications

Bis(2-oxo-2-phenylethyl) phthalate is widely used in scientific research for its unique properties. It is a potent inhibitor of human carboxylesterase 1 (hCE1), an enzyme that is involved in the metabolism of drugs and xenobiotics. Bis(2-oxo-2-phenylethyl) phthalate has been shown to be a selective and irreversible inhibitor of hCE1, making it a valuable tool for studying the role of hCE1 in drug metabolism and toxicity.

properties

CAS RN

101012-82-2

Product Name

Bis(2-oxo-2-phenylethyl) phthalate

Molecular Formula

C24H18O6

Molecular Weight

402.4 g/mol

IUPAC Name

diphenacyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C24H18O6/c25-21(17-9-3-1-4-10-17)15-29-23(27)19-13-7-8-14-20(19)24(28)30-16-22(26)18-11-5-2-6-12-18/h1-14H,15-16H2

InChI Key

NPANDGNGISFWCV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C(=O)OCC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C(=O)OCC(=O)C3=CC=CC=C3

Other CAS RN

101012-82-2

Origin of Product

United States

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